molecular formula C18H22N4O6S B2481565 Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate CAS No. 868228-30-2

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate

Cat. No. B2481565
CAS RN: 868228-30-2
M. Wt: 422.46
InChI Key: QPCKOZBLZNBWDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves the Michael addition of dimethoxypropionate to unsaturated esters, yielding intermediates that can be transformed into pyrimidine analogues upon treatment with guanidine carbonate. These processes highlight the compound's synthetic versatility and the ability to generate biologically interesting molecules (Berzosa et al., 2011).

Molecular Structure Analysis

Molecular structure characterization often employs spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR). These methods allow for the detailed examination of polymorphic forms and subtle structural differences within similar compounds, essential for understanding the molecular framework of complex molecules like Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate (Vogt et al., 2013).

Chemical Reactions and Properties

This compound's reactivity includes transformations leading to amino substituted products and the formation of fused pyrimidinones, quinolizinones, and pyranones, demonstrating the compound's capacity to undergo diverse chemical reactions to yield a variety of heterocyclic compounds (Bevk et al., 2001).

Physical Properties Analysis

The physical properties of such compounds are crucial for their identification, characterization, and application in various fields. Techniques like X-ray crystallography provide insights into the crystal structure, enabling the determination of cell constants and the visualization of molecular packing and hydrogen bonding, which are integral to understanding the compound's solid-state behavior and stability (Liu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and potential for participating in various organic reactions, underline the compound's utility in synthetic chemistry. For instance, reactions with N,N'-, C,N-, and C,O'-ambident nucleophiles result in the formation of novel heterocyclic compounds, demonstrating the chemical versatility and potential applications of this compound and its derivatives (Bevk et al., 2001).

Scientific Research Applications

Antitumor Activity

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate and related compounds have been investigated for their potential antitumor properties. For example, studies have shown that derivatives of this compound, containing 5-fluorouracil, exhibit inhibitory effects against certain types of cancer cells. Specifically, one derivative demonstrated a significant inhibitory effect against liver cancer BEL-7402 cells compared to 5-fluorouracil (Xiong et al., 2009). Another study synthesized similar compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, which displayed selective antitumor activities, suggesting the R-configuration of the compound might contribute to its effectiveness (Xiong Jing, 2011).

Synthesis and Structural Studies

The compound has been a subject of interest in the field of organic synthesis and structural analysis. For instance, research has been conducted on the synthesis of related pyrimidine derivatives, which are analogues of biologically active compounds. These studies often involve intricate synthesis processes and the use of various spectroscopic and diffractometric techniques for characterizing the products (Wuqiang Liu et al., 2014).

Pharmacological Screening

Additionally, derivatives of this compound have been synthesized and evaluated for their pharmacological properties, such as antimicrobial and antioxidant activities. For example, one study synthesized compounds from ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates and found that they displayed good antimicrobial activity against various bacteria and fungal species, as well as antioxidant properties (B. Dey et al., 2022).

Miscellaneous Applications

Research has also explored other applications of this compound, including its use in studying polymorphism in pharmaceutical compounds. This involves characterizing different crystalline forms of a compound, which is crucial for understanding its physical and chemical properties in pharmaceutical development (F. Vogt et al., 2013).

properties

IUPAC Name

ethyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-5-28-17(25)9(2)29-18-21-14(19)13(16(24)22-18)20-15(23)10-6-7-11(26-3)12(8-10)27-4/h6-9H,5H2,1-4H3,(H,20,23)(H3,19,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKOZBLZNBWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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